4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline
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Overview
Description
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline typically involves the reaction of 4-chloro-6-methoxyquinazoline with a methylsulfanyl group. One common method includes the use of chloroacetonitrile in an anhydrous condition with HCl gas . Another approach involves the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline has been widely studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby disrupting cellular processes essential for the survival of cancer cells and bacteria . The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potent anti-cancer agent .
Comparison with Similar Compounds
- 4-Chloro-6-methoxyquinazoline
- 4-Chloro-7-hydroxy-6-methoxyquinoline
- 2,4-Dibenzylaminoquinazoline
Uniqueness: 4-Chloro-6-methoxy-7-methylsulfanyl-quinazoline stands out due to its unique combination of a chloro, methoxy, and methylsulfanyl group, which enhances its biological activity and specificity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H9ClN2OS |
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Molecular Weight |
240.71 g/mol |
IUPAC Name |
4-chloro-6-methoxy-7-methylsulfanylquinazoline |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 |
InChI Key |
BRZPJCVCRVNGLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)SC |
Origin of Product |
United States |
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